Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate
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Overview
Description
“Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate” is a compound that contains a 1,2,4-triazole moiety. Triazole compounds, which comprise three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Compounds containing a triazole are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance . The synthetic methods are sorted according to the key starting material utilized for the production of the 1,2,3-/1,2,4-triazole skeleton . Sodium azido, trimethylsilyl azido, alkyl/aryl azido, hydrazone, sulfonamide, hydrazine, and diazo compounds are among the most correlative 1,2,3-triazole precursors .Chemical Reactions Analysis
The chemical reactions of triazole compounds are diverse. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Triazole compounds are known to interact with their targets and induce changes that result in versatile biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of potential targets and biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The pharmacokinetics of triazole compounds are generally characterized by good absorption and distribution, as well as metabolism that involves cytochrome p450 enzymes .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that the effects could be diverse and context-dependent.
Advantages and Limitations for Lab Experiments
One advantage of using Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve exploring the potential applications of this compound in the treatment of neurological disorders. Additionally, research could be conducted to investigate the potential use of this compound as a therapeutic agent in cancer treatment. Overall, further research on this compound could lead to the development of new treatments for various diseases and disorders.
Synthesis Methods
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is synthesized using a specific method that involves the reaction of 4-methyl-1,2,4-triazole-3-carboxylic acid with 2-chloronicotinic acid in the presence of sodium hydroxide. The resulting compound is then purified using recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Safety and Hazards
properties
IUPAC Name |
sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Na/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALYOCPRFFFF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(N=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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